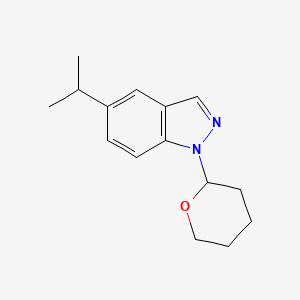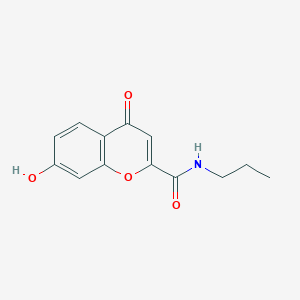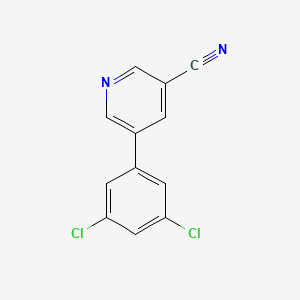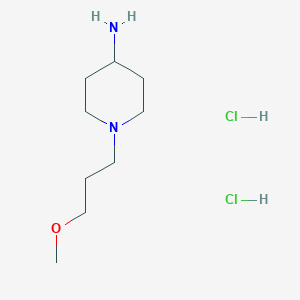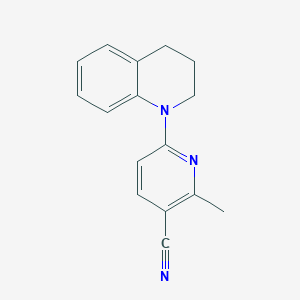
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroquinoline with 2-methylnicotinonitrile under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and solvent choice are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another structural isomer with distinct properties.
2-Methylquinoline: Shares the methyl group but differs in the position of the nitrogen atom.
Uniqueness
6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylnicotinonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a different set of molecular targets compared to other quinoline derivatives, making it valuable for specific scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3/c1-12-14(11-17)8-9-16(18-12)19-10-4-6-13-5-2-3-7-15(13)19/h2-3,5,7-9H,4,6,10H2,1H3 |
InChI-Schlüssel |
ODEBSITZJBCAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








